molecular formula C12H13F2NO3 B3091499 Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate CAS No. 1217759-06-2

Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B3091499
CAS No.: 1217759-06-2
M. Wt: 257.23 g/mol
InChI Key: QULXZBUDVSTZDA-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a difluorophenoxy group and a methyl ester functional group. The stereochemistry of the compound is specified by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Difluorophenoxy Group: The difluorophenoxy group is introduced via a nucleophilic substitution reaction, where a difluorophenol reacts with a halogenated pyrrolidine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluorophenoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The difluorophenoxy group can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate can be compared with other similar compounds, such as:

    Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate: This compound has a dichlorophenoxy group instead of a difluorophenoxy group, which may affect its reactivity and binding properties.

    Methyl (2S,4S)-4-(3,4-dimethoxyphenoxy)-2-pyrrolidinecarboxylate: The presence of methoxy groups can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which can significantly impact its chemical and biological properties.

Properties

IUPAC Name

methyl (2S,4S)-4-(3,4-difluorophenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-9(13)10(14)4-7/h2-4,8,11,15H,5-6H2,1H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULXZBUDVSTZDA-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl (2S,4S)-4-(3,4-difluorophenoxy)-2-pyrrolidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.